molecular formula C13H24O2 B12065093 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- CAS No. 106950-34-9

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-

Cat. No.: B12065093
CAS No.: 106950-34-9
M. Wt: 212.33 g/mol
InChI Key: GCIRJCKOUVCUBZ-UHFFFAOYSA-N
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Description

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is an organic compound with the molecular formula C13H24O2. It is a colorless to pale yellow liquid with a characteristic green cucumber-like odor. This compound is also known by its systematic name, (2E,6Z)-1,1-diethoxy-2,6-nonadiene, and is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethanol and Ethyl Vinyl Ether Reaction: One common method involves the reaction of ethanol with ethyl vinyl ether under acidic conditions. This reaction proceeds through a series of steps, ultimately yielding 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- as the final product.

    Ethanol and 2,6-Nonadienal Reaction: Another method involves the reaction of ethanol with 2,6-nonadienal in the presence of an acid catalyst. This reaction also produces the desired compound through a series of intermediate steps.

Industrial Production Methods

In industrial settings, the production of 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- typically involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids.

    Reduction: This compound can be reduced to form various alcohols, depending on the specific conditions and reagents used.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohols.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.

Biology

In biological research, this compound is sometimes used in studies involving the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it useful in the development of new drugs and other bioactive compounds.

Medicine

While not commonly used directly in medicine, 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is involved in the synthesis of pharmaceutical intermediates. Its reactivity and versatility make it a valuable component in the production of complex medicinal compounds.

Industry

In industrial applications, this compound is used as a solvent and a catalyst in various chemical processes. Its ability to dissolve a wide range of substances and facilitate reactions makes it useful in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- exerts its effects depends on the specific reaction or application. Generally, its reactivity is due to the presence of the diethoxy and diene functional groups, which can participate in a variety of chemical transformations. These groups can interact with molecular targets through mechanisms such as nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Nonadiene, 1,1-dimethoxy-, (2E,6Z)-: Similar structure but with methoxy groups instead of ethoxy groups.

    2,6-Nonadiene, 1,1-diethoxy-, (2E,6E)-: Similar structure but with different geometric isomerism.

    2,6-Nonadiene, 1,1-diethoxy-, (2Z,6Z)-: Another geometric isomer with different spatial arrangement.

Uniqueness

2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)- is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. This configuration can result in different physical and chemical properties compared to its isomers, making it particularly useful in certain applications where these properties are advantageous.

Properties

CAS No.

106950-34-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1,1-diethoxynona-2,6-diene

InChI

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3

InChI Key

GCIRJCKOUVCUBZ-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C(OCC)OCC

Canonical SMILES

CCC=CCCC=CC(OCC)OCC

density

0.860-0.868

physical_description

colourless oily liquid with a fresh, green, cucumber odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

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